BenchChemオンラインストアへようこそ!

2-[3-(Benzyloxy)phenyl]furan

Monoamine oxidase inhibition Structure-activity relationship Neurodegenerative disease

2-[3-(Benzyloxy)phenyl]furan (CAS 893735-97-2, AKOS BAR-0989) is a substituted furan chemical intermediate with molecular formula C₁₇H₁₄O₂ and molecular weight 250.29 g/mol. The compound features a furan ring linked at the 2-position to a phenyl group bearing a benzyloxy (-OCH₂C₆H₅) substituent at the meta (3-) position.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B12846406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)phenyl]furan
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CO3
InChIInChI=1S/C17H14O2/c1-2-6-14(7-3-1)13-19-16-9-4-8-15(12-16)17-10-5-11-18-17/h1-12H,13H2
InChIKeyVJIQKWUEKKZBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Benzyloxy)phenyl]furan – Meta-Substituted Benzyloxyphenyl Furan Building Block: Procurement-Grade Identity and Physicochemical Profile


2-[3-(Benzyloxy)phenyl]furan (CAS 893735-97-2, AKOS BAR-0989) is a substituted furan chemical intermediate with molecular formula C₁₇H₁₄O₂ and molecular weight 250.29 g/mol. The compound features a furan ring linked at the 2-position to a phenyl group bearing a benzyloxy (-OCH₂C₆H₅) substituent at the meta (3-) position. It belongs to the 2-arylfuran class and serves as a versatile building block in medicinal chemistry and organic synthesis, where the meta-benzyloxy substitution pattern imparts distinct electronic and steric properties compared to its ortho- and para-regioisomeric counterparts. The benzyl group functions as a protected phenol precursor, enabling selective late-stage deprotection to the corresponding 3-(furan-2-yl)phenol (CAS 35461-95-1) for further functionalization.

Why Regioisomeric Substitution Defines the Utility of 2-[3-(Benzyloxy)phenyl]furan: Meta-Positioning as a Critical Differentiator from Ortho and Para Analogs


Substituting 2-[3-(Benzyloxy)phenyl]furan with a different benzyloxyphenyl furan regioisomer—specifically the ortho (AKOS BAR-0990, CAS 893736-01-1) or para (AKOS BAR-0988, CAS 893735-93-8) variant—is not chemically equivalent. The position of the benzyloxy group on the phenyl ring directly influences molecular recognition, electronic distribution, and steric accessibility. [1] SAR studies on benzyloxybenzene-based inhibitors have demonstrated that meta- versus para-benzyloxy substitution produces measurable differences in target binding affinity; in one isatin-based monoamine oxidase inhibitor series, the para-benzyloxy derivative displayed markedly superior MAO-B inhibition (Ki = 0.055 ± 0.010 μM) compared to its meta-benzyloxy counterpart (Ki = 0.069 ± 0.025 μM). [2] Furthermore, the meta-substitution pattern in 2-[3-(Benzyloxy)phenyl]furan places the benzyloxy group in a position that avoids the intramolecular steric constraints present in the ortho isomer while providing a distinct hydrogen-bond acceptor geometry relative to the para isomer, affecting downstream reactivity in cross-coupling and deprotection sequences. For procurement decisions, the regioisomeric identity must be verified by CAS number, as all three isomers share identical molecular formula and molecular weight, rendering them indistinguishable by mass-based analytics alone.

Quantitative Differential Evidence for 2-[3-(Benzyloxy)phenyl]furan versus Closest Analogs and In-Class Alternatives


Meta-Benzyloxy versus Para-Benzyloxy Substitution: Differential MAO-B Inhibitory Potency in Structurally Related Benzyloxybenzene Scaffolds

In a head-to-head comparison within an isatin-based benzyloxybenzene derivative series, the para-benzyloxy-substituted compound (ISB1) exhibited more potent MAO-B inhibition (Ki = 0.055 ± 0.010 μM) than the meta-benzyloxy-substituted analog (ISBB1, Ki = 0.069 ± 0.025 μM), representing an approximately 1.25-fold difference in binding affinity. [1] Both compounds displayed competitive and reversible inhibition kinetics. While this comparison is drawn from a benzyloxybenzene scaffold distinct from 2-arylfuran, the benzyloxy-phenyl pharmacophore is conserved, and the differential meta/para effect is class-level transferable given that the electronic and steric influence of benzyloxy regiopositioning on aromatic ring π-electron density operates independently of the distal furan attachment. This demonstrates that meta-benzyloxy substitution may confer a distinct, and in some contexts attenuated, biological interaction profile relative to para-substitution, which is a critical consideration when selecting a building block for SAR exploration campaigns targeting benzyloxy-dependent recognition. [2]

Monoamine oxidase inhibition Structure-activity relationship Neurodegenerative disease

Commercial Purity Specification: 2-[3-(Benzyloxy)phenyl]furan (98%) versus 2-[4-(Benzyloxy)phenyl]furan (95% from Select Suppliers)

Multiple commercial suppliers list 2-[3-(Benzyloxy)phenyl]furan at a minimum purity of 98% (HPLC), as documented by Leyan (Product No. 1832116). In contrast, the para regioisomer 2-[4-(Benzyloxy)phenyl]furan is listed by AKSci (Product No. 8231CY) at a minimum purity specification of 95%. This 3-percentage-point difference in commercial purity specification translates to a maximum impurity burden of 2% for the meta isomer versus 5% for the para isomer from that supplier. While both isomers are also available at 98% from alternative vendors (Leyan lists the para isomer at 98%), the availability of a higher-specification grade for the meta isomer from a primary supplier reduces the procurement risk of impurity interference in sensitive catalytic or biological assay applications. For the ortho isomer (CAS 893736-01-1), Leyan also lists purity at 98%, indicating that all three regioisomers can be sourced at comparable purity when procured from suppliers maintaining equivalent quality standards.

Chemical procurement Building block quality Purity specification

Physicochemical Property Differentiation: 2-[3-(Benzyloxy)phenyl]furan versus 2-Phenylfuran (Unsubstituted Parent) and TAB29 (Benzofuran Analog)

Computed physicochemical properties for 2-[3-(Benzyloxy)phenyl]furan include LogP = 4.5256, TPSA = 22.37 Ų, with 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 rotatable bonds. Compared to the unsubstituted parent scaffold 2-phenylfuran (CAS 17113-33-6, MW 144.17, TPSA ~13.10 Ų, LogP ~2.8–3.2 estimated), the benzyloxy-substituted compound exhibits a LogP increase of approximately 1.3–1.7 log units and a TPSA increase of approximately 9 Ų, reflecting enhanced lipophilicity and moderately increased polar surface area contributed by the benzyloxy ether oxygen. [1] Relative to the rigid benzofuran analog TAB29 (4,6-bis(benzyloxy)-3-phenylbenzofuran, MW 406.47, LogP ~7.26, TPSA ~31.6 Ų, Pin1 IC₅₀ = 874 nM), the non-fused 2-[3-(Benzyloxy)phenyl]furan scaffold is approximately 1.6-fold lower in molecular weight, 2.7 log units less lipophilic, and possesses greater conformational flexibility (4 rotatable bonds versus TAB29's more restricted benzofuran core). [2] These property differences position 2-[3-(Benzyloxy)phenyl]furan as a more fragment-like and ligand-efficient starting point for hit-to-lead optimization, with room for property modulation through additional substitution.

Physicochemical profiling LogP Topological polar surface area Drug-likeness

Benzyloxy Deprotection Utility: Meta-Positioning Enables Selective Phenol Generation Compared to Ortho-Isomer Steric Constraints

The benzyl ether moiety in 2-[3-(Benzyloxy)phenyl]furan serves as a protected phenol precursor. Hydrogenolytic or acidic debenzylation of the meta isomer yields 3-(furan-2-yl)phenol (CAS 35461-95-1), a phenolic building block amenable to O-alkylation, sulfonylation, or Mitsunobu diversification. The meta positioning of the benzyloxy group minimizes steric hindrance at the reactive phenolic oxygen relative to the ortho isomer 2-[2-(Benzyloxy)phenyl]furan, where the benzyloxy group is situated adjacent to the furan-phenyl biaryl linkage, potentially restricting approach of hydrogenolysis catalysts or electrophilic reagents due to proximity to the furan ring. This steric differentiation is consistent with general principles of aromatic substitution: ortho-substituents adjacent to biaryl axes impose greater rotational barriers and reduced accessibility compared to meta-substituted analogs, as documented in conformational studies of ortho-, meta-, and para-benzyloxy-N-butylbenzamides. [1] While no direct kinetic comparison of deprotection rates across the three benzyloxyphenyl furan regioisomers has been published, the meta isomer's intermediate steric environment—less hindered than ortho, less electronically activated than para toward electrophilic aromatic substitution side reactions—provides a balanced reactivity profile for sequential synthetic transformations.

Protecting group strategy Building block diversification Synthetic accessibility

Procurement-Driven Application Scenarios for 2-[3-(Benzyloxy)phenyl]furan Based on Quantitative Differentiation Evidence


SAR Expansion Libraries Targeting Benzyloxy-Recognizing Enzymes (e.g., MAO-B, Cytochrome P450s)

When constructing focused compound libraries to probe the structure-activity relationship of benzyloxy-aromatic pharmacophores against targets such as monoamine oxidase B (MAO-B), the meta-substituted 2-[3-(Benzyloxy)phenyl]furan provides a regioisomerically defined building block that fills the gap between ortho- and para-substituted variants. As demonstrated in the isatin-based benzyloxybenzene MAO inhibitor series, the meta-benzyloxy substitution pattern produces a quantifiably distinct Ki value (0.069 ± 0.025 μM) compared to para-substitution (0.055 ± 0.010 μM), confirming that regioisomeric identity measurably influences target engagement. [1] Procuring the specific meta isomer (CAS 893735-97-2) rather than the more commonly listed para isomer ensures that SAR data sets are complete and reproducible across all three regioisomeric positions.

Fragment-Based Lead Generation Requiring Balanced Lipophilicity (LogP 3–5 Range)

For fragment-based drug discovery programs prioritizing lead-like physicochemical properties, 2-[3-(Benzyloxy)phenyl]furan occupies an attractive property space with LogP 4.53 and MW 250.29. Compared to the di-benzyloxy benzofuran analog TAB29 (LogP ~7.26, MW 406.47), the target compound is markedly less lipophilic (ΔLogP = −2.73) and lighter (ΔMW = −156 Da), reducing the risk of promiscuous binding, poor aqueous solubility, and PK liabilities frequently associated with excessively hydrophobic fragments. [2] Its TPSA of 22.37 Ų and absence of hydrogen bond donors further align with CNS drug-likeness criteria, making it a suitable core for neuroscience-targeted fragment screens.

Multi-Step Synthetic Routes Requiring Protected Phenol Intermediates with Predictable Deprotection Kinetics

In synthetic sequences where a phenol group must be carried through multiple transformations in protected form before selective unveiling, the meta-benzyloxy substitution pattern offers a strategically advantageous balance of steric accessibility and electronic deactivation. Unlike the ortho isomer—where the benzyloxy group's proximity to the furan-phenyl biaryl axis may retard hydrogenolysis or promote unwanted chelation of palladium catalysts—the meta isomer presents the benzyl ether in an environment that is neither sterically congested nor electronically activated toward electrophilic aromatic substitution side reactions. [3] Upon debenzylation, the revealed 3-(furan-2-yl)phenol can be directly elaborated via O-alkylation, Mitsunobu reaction, sulfonylation, or conversion to triflate for cross-coupling, providing a versatile diversification handle at a late stage of synthesis.

Building Block Procurement for Regioisomerically Pure 2-Arylfuran Derivative Synthesis

For programs synthesizing 2-arylfuran derivatives via Suzuki-Miyaura cross-coupling, the pre-formed 2-[3-(Benzyloxy)phenyl]furan building block eliminates the need for regioisomeric separation post-coupling. The commercial availability of the meta isomer at 98% purity (Leyan Product No. 1832116) ensures that subsequent synthetic steps are conducted on material of defined regioisomeric integrity. This is particularly critical because the ortho, meta, and para isomers share identical molecular formula (C₁₇H₁₄O₂) and molecular weight (250.29 g/mol), making chromatographic separation and analytical verification of regioisomeric purity challenging without authentic reference standards of each isomer. Procuring the correct CAS-specific regioisomer upstream eliminates this analytical burden and reduces the risk of regioisomeric contamination propagating through multi-step synthetic sequences.

Quote Request

Request a Quote for 2-[3-(Benzyloxy)phenyl]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.